REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[N:7]1([C:13](=O)[CH2:14][C:15]2[CH:16]=[C:17]([N:21]3[CH:25]=[C:24]([C:26]4[C:34]5[C:29](=[CH:30][CH:31]=[CH:32][CH:33]=5)[NH:28][N:27]=4)[N:23]=[N:22]3)[CH:18]=[CH:19][CH:20]=2)[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1.O.CCOC(C)=O>C1COCC1>[N:7]1([CH2:13][CH2:14][C:15]2[CH:16]=[C:17]([N:21]3[CH:25]=[C:24]([C:26]4[C:34]5[C:29](=[CH:30][CH:31]=[CH:32][CH:33]=5)[NH:28][N:27]=4)[N:23]=[N:22]3)[CH:18]=[CH:19][CH:20]=2)[CH2:8][CH2:9][O:10][CH2:11][CH2:12]1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
107 μL
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
N1(CCOCC1)C(CC=1C=C(C=CC1)N1N=NC(=C1)C1=NNC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combined organic phases were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The crude was purified by preparative HPLC
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)CCC=1C=C(C=CC1)N1N=NC(=C1)C1=NNC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |